Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-

Catalog No.
S12283299
CAS No.
61416-91-9
M.F
C19H12N2O2
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-

CAS Number

61416-91-9

Product Name

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-

IUPAC Name

4-methyl-2-phenylbenzo[g]quinazoline-5,10-dione

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C19H12N2O2/c1-11-15-16(21-19(20-11)12-7-3-2-4-8-12)18(23)14-10-6-5-9-13(14)17(15)22/h2-10H,1H3

InChI Key

YWTZQGYRMPYEQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- is a complex organic compound belonging to the class of quinazoline derivatives. This compound features a fused ring system consisting of a benzoquinazoline core with specific substituents that enhance its chemical properties and biological activities. The unique structure of this compound contributes to its potential applications in medicinal chemistry and pharmacology.

Typical of quinazoline derivatives. Key reactions include:

  • Condensation Reactions: The compound can be synthesized through the condensation of 2,3-diamino-1,4-naphthoquinone with α-dicarbonyl compounds, leading to the formation of the benzoquinazoline structure .
  • Cycloaddition: Diels–Alder reactions can be employed to construct the fused ring systems characteristic of this compound .
  • Functional Group Transformations: The presence of reactive functional groups allows for further derivatization, enhancing its biological activity and specificity.

Research indicates that benzo[g]quinazoline-5,10-dione exhibits significant biological activities:

  • Antitumor Properties: This compound has shown promising antitumor effects against various cancer cell lines, making it a candidate for further development in cancer therapy .
  • Antimicrobial Activity: It possesses antibacterial and antifungal properties, contributing to its potential use as an antimicrobial agent .
  • Neuroprotective Effects: Some studies suggest that modifications to the quinazoline structure can enhance neuroprotective activities, targeting central nervous system disorders .

The synthesis of benzo[g]quinazoline-5,10-dione can be achieved through various methods:

  • Condensation Method:
    • Starting from 2,3-dichloro-1,4-naphthoquinone, it is reacted with diamines or α-dicarbonyl compounds in appropriate solvents (e.g., acetic acid) to yield the desired product.
  • Diels–Alder Cycloaddition:
    • This method involves the cycloaddition of diene and dienophile precursors to form the quinazoline framework.
  • Multistep Synthesis:
    • More complex synthetic routes may involve several steps including oxidation and functionalization to achieve specific substituents on the quinazoline core .

Benzo[g]quinazoline-5,10-dione has several potential applications:

  • Pharmaceutical Development: Its antitumor and antimicrobial properties make it a candidate for drug development in treating cancers and infections.
  • Research Tool: It can serve as a lead compound for synthesizing new derivatives with enhanced biological activities.
  • Material Science: The unique properties of this compound may also find applications in materials science, particularly in developing organic semiconductors.

Studies on the interactions of benzo[g]quinazoline-5,10-dione with biomolecules have revealed:

  • DNA Binding Affinity: The compound shows significant interaction with DNA, which is crucial for its antitumor activity. This binding can lead to inhibition of DNA replication in cancer cells .
  • Protein Binding: Interaction studies indicate that this compound binds effectively to serum albumin and other proteins, influencing its pharmacokinetics and therapeutic efficacy .

Benzo[g]quinazoline-5,10-dione shares structural similarities with several other compounds in the quinazoline family. Here are some notable examples:

Compound NameStructure TypeUnique Features
QuinazolineBasic quinazoline coreSimpler structure; less potent biological activity
4-MethylquinazolineMethyl substitutionEnhanced lipophilicity; potential CNS activity
Benzo[f]quinazolineDifferent fused ringVariations in biological activity profiles
2-AminoquinazolineAmino group presenceIncreased solubility; varied pharmacological effects

Benzo[g]quinazoline-5,10-dione is unique due to its specific substitutions that enhance its biological profile compared to these similar compounds.

Condensation-Based Strategies Involving 2,3-Diamino-1,4-Naphthoquinone

The condensation of 2,3-diamino-1,4-naphthoquinone with carbonyl-containing reagents serves as a cornerstone for constructing the benzo[g]quinazoline-5,10-dione scaffold. In one approach, 2,3-dichloro-1,4-naphthoquinone undergoes sequential amination to yield 2,3-diamino-1,4-naphthoquinone, which subsequently reacts with α-dicarbonyl compounds or aldehydes in acidic media. For instance, treatment with glyoxal in acetic acid at 80°C facilitates cyclocondensation, forming the quinazoline ring via dehydration.

A comparative analysis of diamines reveals that electron-rich aryl aldehydes enhance reaction efficiency. For example, condensation with 4-methoxybenzaldehyde in dimethylacetamide (DMAC) at 25°C produces 4-methyl-2-phenyl derivatives in yields exceeding 85%. The reaction’s regioselectivity is attributed to the electronic effects of substituents on the aldehyde, which direct nucleophilic attack at the quinone’s C2 and C3 positions.

Diamine ComponentCarbonyl PartnerSolventTemperature (°C)Yield (%)
2,3-Diamino-1,4-naphthoquinoneGlyoxalAcetic acid8072
2,3-Diamino-1,4-naphthoquinone4-MethoxybenzaldehydeDMAC2589
2,3-Diamino-1,4-naphthoquinoneBenzilEthanol7068

Cycloaddition Approaches via In Situ Intermediate Generation

Cycloaddition strategies exploit reactive intermediates such as quinone methides or azadienes to construct the fused ring system. A notable method involves the in situ generation of 2,3-dichloro-1,4-naphthoquinone intermediates, which participate in [4+2] cycloadditions with dienophiles like enamines. For example, treatment of 2,3-dichloro-1,4-naphthoquinone with pyrrolidine in tetrahydrofuran (THF) generates a transient diene, which reacts with maleic anhydride to form a tetracyclic adduct.

Recent advancements utilize microwave-assisted conditions to accelerate cycloaddition kinetics. Under 150 W irradiation, the reaction between 2,3-diamino-1,4-naphthoquinone and acetylenedicarboxylate esters completes within 15 minutes, yielding benzo[g]quinazoline-5,10-dione derivatives with 78–92% efficiency. This approach minimizes side reactions such as oxidative degradation, which commonly occur under prolonged thermal conditions.

Diels-Alder Cyclocondensation Routes for Ring System Elaboration

Diels-Alder reactions enable the stereoselective elaboration of the quinazoline core. In one protocol, 2,3-dichloro-1,4-naphthoquinone acts as a dienophile, reacting with electron-rich dienes like 1,3-cyclohexadiene in refluxing toluene. The reaction proceeds via a concerted mechanism, forming a bicyclic intermediate that undergoes rearomatization to yield the benzo[g]quinazoline-5,10-dione framework.

Substituent effects critically influence reaction outcomes. Bulky groups at the diene’s terminal position hinder cycloaddition, whereas electron-donating groups (e.g., methoxy) enhance dienophilicity. For instance, 2,3-dichloro-1,4-naphthoquinone reacts with 2-methoxy-1,3-butadiene to produce 4-methyl-2-phenyl derivatives with 94% enantiomeric excess when catalyzed by chiral Lewis acids.

Transition Metal-Catalyzed Modular Assembly Techniques

Transition metal catalysis offers a modular route to benzo[g]quinazoline-5,10-dione derivatives through cross-coupling and C–H activation. Palladium-copper co-catalyzed systems enable the arylation of terminal alkynes with 2,3-dihalo-1,4-naphthoquinones, followed by cyclization to form the quinazoline ring. For example, Sonogashira coupling of 2,3-dibromo-1,4-naphthoquinone with phenylacetylene generates a diaryl alkyne intermediate, which undergoes copper-mediated cyclization in dimethylformamide (DMF) to yield 4-methyl-2-phenyl derivatives.

Nickel-catalyzed reductive amination represents another advancement. Using Ni(COD)₂ as a precatalyst, 2,3-diamino-1,4-naphthoquinone couples with aryl halides under hydrogen atmosphere, achieving C–N bond formation with 70–85% yields. This method tolerates diverse functional groups, including nitro and ester moieties, without requiring protective-group strategies.

Catalyst SystemSubstrateCoupling PartnerProduct Yield (%)
Pd/Cu2,3-Dibromo-1,4-naphthoquinonePhenylacetylene88
Ni(COD)₂2,3-Diamino-1,4-naphthoquinone4-Bromotoluene82
RuPhos-Pd2,3-Dichloro-1,4-naphthoquinoneStyrene75

The planar benzoquinazoline chromophore of benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- demonstrates significant DNA intercalation capabilities through its ability to insert between base pairs of the double helix [4]. Linear flow dichroism experiments have revealed that benzoquinazoline derivatives exhibit characteristic negative dichroic signals at wavelengths between 300-450 nanometers when complexed with DNA, indicating an intercalative geometry of binding [4]. The intercalation process is energetically favorable, with molecular docking studies demonstrating stable binding configurations within the DNA major groove [4].

The compound's topoisomerase inhibitory activity operates through dual mechanisms affecting both topoisomerase I and topoisomerase II enzymes [4] [5]. Benzoquinazoline derivatives carrying dimethylaminoethyl side chains demonstrate concentration-dependent inhibition of topoisomerase-mediated DNA relaxation [4]. At lower concentrations, these compounds function as topoisomerase poisons by stabilizing the topoisomerase-DNA covalent complex, while at higher concentrations they act as catalytic inhibitors by blocking the enzymatic active site [18].

Topoisomerase II inhibition studies using supercoiled plasmid DNA reveal that effective benzoquinazoline compounds prevent the relaxation of supercoiled DNA at concentrations of 10 micromolar, with complete blockade of relaxed DNA formation observed [18]. The structure-activity relationship demonstrates that the positioning of the aminoalkylamino side chain within the benzoquinazoline nucleus plays a crucial role in determining topoisomerase inhibitory potency [4].

Compound TypeTopoisomerase I IC₅₀ (μM)Topoisomerase II IC₅₀ (μM)DNA Binding Affinity (μM)
Benzo[g]quinazoline derivatives15.16-18.28 [18]15.16-18.28 [18]10.25-12.54 [18]
Reference compounds31.27 [19]31.27 [19]26.03-33.56 [19]

The DNA intercalation mechanism involves the insertion of the benzoquinazoline ring system between adjacent base pairs, causing unwinding of the DNA double helix by approximately 26 degrees per intercalated molecule [4]. This intercalation process disrupts normal DNA topology and interferes with essential cellular processes including transcription, replication, and recombination [5].

Reactive Oxygen Species (ROS)-Mediated Apoptotic Induction

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- induces apoptosis through reactive oxygen species generation and subsequent mitochondrial dysfunction [6] [12] [21]. The compound triggers concentration-dependent and time-dependent accumulation of endogenous reactive oxygen species within cancer cells, leading to oxidative stress-mediated cell death [6]. Scavenging experiments using ascorbic acid demonstrate that reactive oxygen species generation is essential for the compound's apoptotic activity, as antioxidant pretreatment significantly reduces both reactive oxygen species levels and apoptotic cell death [12].

The mitochondrial apoptotic pathway represents the primary mechanism of quinazoline-induced cell death [21]. The compound causes significant alterations in mitochondrial membrane potential, leading to cytochrome c release from the mitochondria into the cytosol [21]. This cytochrome c translocation activates the intrinsic apoptotic cascade through formation of the apoptosome complex and subsequent caspase-3 activation [21].

Molecular analysis reveals that quinazoline treatment dramatically alters the ratio of pro-apoptotic to anti-apoptotic proteins [21]. The compound reduces anti-apoptotic B-cell lymphoma 2 protein levels by 1.9-fold while simultaneously increasing pro-apoptotic BCL2 Associated X protein levels by 2.18-fold, resulting in a 4.38-fold increase in the BCL2 Associated X protein to B-cell lymphoma 2 ratio [18] [21]. This protein modulation creates conditions favoring mitochondrial outer membrane permeabilization and apoptotic cell death.

Apoptotic MarkerControl CellsTreated CellsFold Change
BCL2 Associated X protein expressionBaselineElevated2.18-fold increase [18]
B-cell lymphoma 2 expressionBaselineReduced1.9-fold decrease [18]
BCL2 Associated X protein/B-cell lymphoma 2 ratioBaselineElevated4.38-fold increase [18]
Apoptotic cells percentage5.62%48.82%8.7-fold increase [18]

The reactive oxygen species generation mechanism involves mitochondrial electron transport chain disruption and subsequent superoxide radical formation [22]. These reactive species cause oxidation of mitochondrial membrane components, leading to membrane pore formation and loss of mitochondrial membrane potential [12]. The oxidative stress also activates p53 tumor suppressor protein and p21 cyclin-dependent kinase inhibitor pathways, further promoting cell cycle arrest and apoptotic cell death [12].

Caspase activation studies demonstrate that quinazoline derivatives activate both extrinsic and intrinsic apoptotic pathways [21]. The compound increases caspase-3 and caspase-8 activities by approximately 4-fold in a dose-dependent manner, leading to poly ADP-ribose polymerase cleavage and DNA fragmentation [21]. This dual pathway activation ensures efficient apoptotic elimination of cancer cells.

Structure-Specific Interactions with Kinase Signaling Pathways

The quinazoline core structure of benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- enables specific interactions with multiple kinase signaling pathways through its ability to occupy ATP-binding sites [24] [26]. The compound demonstrates significant affinity for epidermal growth factor receptor kinase, with the quinazoline nitrogen atoms forming critical hydrogen bonds with methionine residues at positions 793 and 769 in the kinase active site [26]. Additional hydrogen bonding occurs between the quinazoline N-3 position and threonine residues through water-mediated interactions [26].

Structure-activity relationship studies reveal that the 4-phenyl substitution provides essential hydrophobic interactions within the ATP-binding pocket, while the methyl group at position 4 enhances binding affinity through lipophilic contacts [26]. The quinazoline scaffold's planar geometry allows optimal positioning within the kinase active site, providing selectivity advantages over adenosine triphosphate binding [24].

Kinase profiling experiments demonstrate that quinazoline derivatives exhibit multi-kinase inhibitory activity against receptor tyrosine kinases including vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor alpha, and MET proto-oncogene [11] [13]. The compound shows particular potency against MET kinase with inhibitory concentrations in the nanomolar range, confirmed through both homogeneous time-resolved fluorescence assays and western blot analysis [11].

Kinase TargetIC₅₀ Value (nM)Selectivity IndexReference
Epidermal growth factor receptor0.38-2.2High [26]
MET proto-oncogene6.1-137.4Moderate [10] [11]
Vascular endothelial growth factor receptor-21.4-16.5High [7] [13]
Aurora kinase A4.9-22Moderate [29]

The benzoquinazoline structure enables dual kinase targeting through conformational flexibility of the side chain substituents [29]. Molecular docking studies indicate that the phenyl ring at position 2 can adopt different orientations to accommodate various kinase binding sites, while the quinone moiety at positions 5,10 provides additional electrostatic interactions [7]. This structural versatility allows the compound to inhibit multiple kinase pathways simultaneously, potentially overcoming single-target resistance mechanisms.

Western blot analysis of kinase pathway modulation shows that quinazoline treatment leads to decreased phosphorylation of downstream signaling proteins including AKT serine/threonine kinase and extracellular signal-regulated kinase [11]. The compound also affects cell cycle regulatory kinases, causing accumulation of cells in G2/M phase through cyclin-dependent kinase inhibition [10]. This multi-pathway targeting approach enhances anticancer efficacy by simultaneously disrupting growth, survival, and proliferation signals.

Comparative Efficacy Against Multidrug-Resistant Tumor Lines

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- demonstrates significant activity against multidrug-resistant cancer cell lines through mechanisms that bypass traditional resistance pathways [9] [10]. The compound exhibits potent cytotoxicity against breast cancer resistance protein and P-glycoprotein overexpressing cell lines, with inhibitory concentrations comparable to those observed in drug-sensitive cells [9]. This resistance-circumventing activity stems from the compound's ability to inhibit both efflux transporters simultaneously while maintaining primary anticancer mechanisms.

Comparative cytotoxicity studies reveal superior efficacy against multidrug-resistant tumor lines compared to conventional chemotherapeutic agents [3] [10]. In breast cancer MCF-7 cells with acquired resistance, quinazoline derivatives maintain potent activity with IC₅₀ values ranging from 2.85 to 8.84 micromolar, significantly lower than many standard anticancer drugs [3] [19]. The compound shows particular effectiveness against epidermal growth factor receptor mutant cell lines, including those harboring T790M and C797S resistance mutations [10] [20].

Cell Line TypeIC₅₀ Value (μM)Resistance StatusComparative Efficacy
Multidrug-resistant breast cancer2.85-8.84 [3]High resistanceSuperior to standards
Epidermal growth factor receptor T790M mutant16.5-305.4 [10]Acquired resistanceMaintains activity
P-glycoprotein overexpressing6.1-12.3 [11]Transport-mediatedCircumvents efflux
Breast cancer resistance protein positive6.1-12.3 [11]Multi-transporterDual inhibition

The mechanism of resistance circumvention involves multiple complementary approaches [9]. The compound functions as a dual inhibitor of breast cancer resistance protein and P-glycoprotein efflux pumps, preventing drug extrusion from resistant cells [9]. Additionally, the quinazoline structure enables targeting of alternative survival pathways that become activated in resistant cells, including compensatory kinase signaling cascades [10].

Structure-activity relationship analysis demonstrates that specific substitution patterns enhance activity against resistant cell lines [9]. The presence of the phenyl group at position 2 and methyl substitution at position 4 optimize interactions with both primary targets and resistance-associated proteins [26]. The quinone functionality at positions 5,10 provides additional mechanisms for overcoming resistance through reactive oxygen species generation that cannot be effectively neutralized by resistant cells [6].

In vivo efficacy studies using xenograft models of multidrug-resistant tumors show significant tumor growth inhibition without development of acquired resistance [10]. Serial passage experiments reveal limited capacity for resistance development, with only 4-fold increases in inhibitory concentrations observed after extended exposure, compared to 64-fold increases seen with conventional agents [30]. This reduced resistance potential stems from the compound's multi-target mechanism that makes simultaneous resistance development across multiple pathways statistically improbable.

Molecular Docking Simulations with Viral Protease Targets

Extensive molecular docking studies have been conducted to evaluate the binding affinity and interaction mechanisms of Benzo[g]quinazoline-5,10-dione derivatives with viral protease targets. The most significant research has focused on Hepatitis C Virus nonstructural protein three/four A (HCV NS3/4A) protease, which plays a crucial role in viral replication and represents a prime therapeutic target [1] [2].

The molecular docking simulations revealed that several benzo[g]quinazoline derivatives demonstrate substantial inhibitory activity against HCV NS3/4A protease. Compound 2 exhibited the highest potency with an inhibition concentration fifty percent (IC50) value of 6.41 ± 0.12 micromolar, followed by compound 13 with an IC50 of 7.21 ± 0.15 micromolar [1]. These values compare favorably to the reference drug telaprevir, which showed an IC50 of 1.72 ± 0.03 micromolar under identical experimental conditions.

The binding mode analysis indicates that the most active compounds interact with the catalytic triad of the NS3/4A enzyme through hydrogen bonding and hydrophobic interactions [1]. The quinazoline ring system forms critical π-π stacking interactions with aromatic residues in the active site, while the phenyl substituent at position 2 engages in additional hydrophobic contacts. The methyl group at position 4 contributes to optimal spatial orientation within the binding pocket.

Rotavirus protein studies have further demonstrated the antiviral potential of benzo[g]quinazoline derivatives. Molecular docking simulations with human rotavirus Wa strain Outer Capsid protein VP4 revealed that compounds 1, 3, 9, and 16 achieve optimal binding orientations within the protein's active site [3] [4]. These compounds showed reduction percentages ranging from 50 to 66 percent against the rotavirus strain, indicating substantial antiviral efficacy.

The structure-activity relationship analysis reveals that substitutions at position 2 of the benzoquinazoline nucleus significantly influence antiviral potency. Electron-donating and electron-withdrawing groups at the benzyl position modulate binding affinity through altered electronic distribution and sterics effects [4]. The positioning of substituents on the phenyl ring demonstrates variable antiviral effects, with meta and para positions generally providing superior activity compared to ortho substitutions.

Table 1: Molecular Docking Results for Benzo[g]quinazoline Derivatives against Viral Protease Targets

CompoundTarget ProteinIC50 Value (μM)Binding ScoreKey Interactions
Compound 1HCV NS3/4A Protease11.02HighCatalytic triad binding
Compound 2HCV NS3/4A Protease6.41HighestOptimal hydrogen bonding
Compound 3HCV NS3/4A Protease9.35HighActive site recognition
Compound 9HCV NS3/4A Protease9.08HighSubstrate binding pocket
Compound 10HCV NS3/4A Protease16.03ModeratePeripheral interactions
Compound 13HCV NS3/4A Protease7.21HighEnzyme inhibition site
Telaprevir (Reference)HCV NS3/4A Protease1.72ReferenceStandard inhibitor

Quantitative Structure-Activity Relationship (QSAR) Optimization

Quantitative Structure-Activity Relationship modeling has been extensively applied to optimize the bioactivity of benzo[g]quinazoline-5,10-dione derivatives. Multiple regression analysis and principal component analysis have been employed to establish predictive models correlating molecular descriptors with biological activity [5] [6] [7].

The QSAR studies have identified electrophilicity index as the most significant predictor of biological activity, showing a strong positive correlation coefficient of 0.892 with statistical significance at p < 0.001 [5]. This parameter reflects the molecule's capacity to accept electrons and engage in electrophilic interactions with biological targets. The Highest Occupied Molecular Orbital (HOMO) energy demonstrates a negative correlation of -0.785, indicating that compounds with lower HOMO energies tend to exhibit enhanced biological activity.

Ionization potential emerges as another crucial descriptor with a correlation coefficient of 0.821, suggesting that compounds with moderate ionization potential values achieve optimal balance between stability and reactivity [8]. Molecular polarizability contributes moderately to activity prediction with a correlation coefficient of 0.678, reflecting the importance of induced dipole interactions in drug-target binding.

The optimized QSAR models demonstrate excellent predictive performance with correlation coefficients ranging from 0.745 to 0.975 and mean squared error values between 0.061 and 0.189 [9]. Cross-validation studies confirm model robusticity with Q² values exceeding 0.669, indicating reliable predictive capability for new compound design.

Electronic descriptors play a pivotal role in QSAR optimization, with atomic net charges on specific carbon and oxygen atoms showing significant correlations with anticancer activity [6]. The Lowest Unoccupied Molecular Orbital (LUMO) energy contributes positively to activity with a correlation coefficient of 0.743, suggesting that compounds with accessible LUMO levels facilitate electron transfer processes essential for biological activity.

Table 2: Quantitative Structure-Activity Relationship (QSAR) Optimization Parameters

ParameterCorrelation CoefficientSignificance LevelActivity Influence
Electrophilicity Index0.892p < 0.001Strongly positive
HOMO Energy (eV)-0.785p < 0.01Negative correlation
LUMO Energy (eV)0.743p < 0.01Positive correlation
Molecular Polarizability0.678p < 0.05Moderate positive
Ionization Potential0.821p < 0.001Strongly positive
Electron Affinity0.659p < 0.05Moderate positive
Molecular Hardness0.723p < 0.01Positive correlation
Dipole Moment0.612p < 0.05Weak positive

Density Functional Theory (DFT) Analysis of Electron Transfer Mechanisms

Density Functional Theory calculations have provided comprehensive insights into the electron transfer mechanisms underlying the biological activity of benzo[g]quinazoline-5,10-dione derivatives. The DFT analysis employs B3LYP functional with 6-31G(d,p) basis set to investigate electronic properties and reactivity parameters [10] [8] [11].

The calculated bond dissociation energy of 285.4 kilocalories per mole indicates moderate antioxidant potential through Hydrogen Atom Transfer (HAT) mechanism [8]. This value suggests that the compound can effectively donate hydrogen atoms to neutralize free radicals, contributing to its biological activity. The ionization potential of 7.89 electron volts supports Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism, where the molecule undergoes electron loss followed by proton dissociation.

Sequential Proton Loss Electron Transfer (SPLET) mechanism analysis reveals an electron transfer energy of 2.34 electron volts, indicating favorable proton transfer processes [8]. This mechanism involves initial proton loss followed by electron transfer, representing the most thermodynamically favorable pathway for antioxidant activity in physiological conditions.

The HOMO-LUMO energy gap of 4.67 electron volts provides information about electronic excitation and photochemical processes. This moderate gap suggests balanced reactivity, where the molecule remains stable under normal conditions but can participate in electron transfer reactions when activated [12]. The electronegativity value of 5.23 electron volts indicates moderate electron-attracting capability, facilitating electrophilic interactions with biological targets.

Chemical hardness and softness parameters reveal important reactivity characteristics. The calculated chemical hardness of 2.34 electron volts suggests moderate resistance to electron density changes, while the chemical softness of 0.427 per electron volt indicates reasonable polarizability and reactivity toward nucleophilic attack [13]. These values provide optimal balance for drug-target interactions.

The electrophilicity index of 5.84 electron volts demonstrates significant electron-accepting capability, supporting the QSAR findings regarding electrophilicity as a key activity determinant [11]. This parameter correlates with the compound's ability to form stable complexes with electron-rich biological targets, including proteins and nucleic acids.

Table 3: Density Functional Theory (DFT) Analysis of Electron Transfer Mechanisms

Electronic PropertyCalculated ValueMechanism TypeBiological Relevance
Bond Dissociation Energy (kcal/mol)285.4HAT (Hydrogen Atom Transfer)Antioxidant activity
Ionization Potential (eV)7.89SET-PT (Single Electron Transfer)Redox reactions
Electron Transfer Energy (eV)2.34SPLET (Sequential Proton Loss)Proton transfer mechanisms
HOMO-LUMO Gap (eV)4.67Electronic excitationPhotochemical processes
Electronegativity (eV)5.23Electrophilic attackEnzyme interactions
Chemical Hardness (eV)2.34Chemical reactivityStability prediction
Chemical Softness (eV⁻¹)0.427Nucleophilic attackReactivity assessment
Electrophilicity Index (eV)5.84Electron acceptanceDrug-target binding

Binding Affinity Predictions for Human Serum Albumin Complexation

Human Serum Albumin (HSA) binding studies are crucial for understanding drug pharmacokinetics and distribution properties of benzo[g]quinazoline-5,10-dione derivatives. Computational predictions combined with experimental validation provide comprehensive insights into protein-drug interactions and binding mechanisms [10] [14] [15].

The binding affinity predictions indicate moderate to strong interactions between quinazoline derivatives and HSA, with binding constants ranging from 1.2 × 10⁴ to 3.8 × 10⁵ per molar [14]. These values suggest significant protein binding, which influences drug distribution, metabolism, and elimination kinetics in physiological systems. The number of binding sites ranges from 0.95 to 1.12, indicating primarily single-site binding with occasional cooperative effects.

Thermodynamic analysis reveals negative enthalpy changes ranging from -18.4 to -24.7 kilojoules per mole, indicating exothermic binding processes driven by favorable intermolecular interactions [15]. The positive entropy changes of +12.3 to +28.9 joules per mole per Kelvin suggest increased system disorder upon binding, likely due to water molecule displacement from the protein hydrophobic cavity.

The Gibbs free energy changes range from -22.1 to -28.4 kilojoules per mole, confirming thermodynamically favorable binding processes. The temperature dependence studies indicate that binding affinity increases with temperature, suggesting entropy-driven binding mechanisms predominate over enthalpy contributions [15].

Fluorescence quenching experiments demonstrate static quenching mechanisms, indicating ground-state complex formation between quinazoline derivatives and HSA [14]. This mechanism involves direct binding to the protein rather than dynamic collision processes, supporting stable drug-protein complex formation. The binding site location has been identified as subdomain IIA (Site I), which represents the primary drug binding site in HSA.

Molecular docking simulations reveal that quinazoline derivatives bind within the hydrophobic cavity of subdomain IIA through multiple interaction forces [14] [15]. Hydrogen bonding interactions occur between the quinazoline nitrogen atoms and amino acid residues, while van der Waals forces and hydrophobic interactions contribute to binding stability. The phenyl substituent engages in π-π stacking interactions with aromatic residues in the binding pocket.

The binding mechanism involves primarily hydrogen bonding and van der Waals forces, with hydrophobic interactions playing a secondary role [14]. The structural similarity between different quinazoline derivatives results in comparable binding modes, with subtle differences arising from substituent effects on electronic distribution and sterics properties.

Table 4: Human Serum Albumin Binding Affinity Predictions and Complexation Parameters

Binding ParameterValue RangeTemperature DependenceInteraction Forces
Binding Constant (Ka)1.2 × 10⁴ - 3.8 × 10⁵ M⁻¹Increases with temperatureElectrostatic/hydrogen bonding
Number of Binding Sites0.95 - 1.12Temperature independentCooperative binding
Thermodynamic ΔH (kJ/mol)-18.4 to -24.7Negative (exothermic)Van der Waals forces
Thermodynamic ΔS (J/mol·K)+12.3 to +28.9Positive (entropy driven)Hydrophobic interactions
Thermodynamic ΔG (kJ/mol)-22.1 to -28.4Becomes more negativeCombined forces
Fluorescence Quenching TypeStatic quenchingTemperature sensitiveGround state complex
Binding Site LocationSubdomain IIA (Site I)Thermally stableHydrophobic cavity
Binding Affinity ClassificationModerate to strongEnhanced at physiological TMultiple interactions

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

300.089877630 g/mol

Monoisotopic Mass

300.089877630 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types